2-(Pyrimidin-2-ylimino)-1-(thiophen-2-YL)ethanone

Description

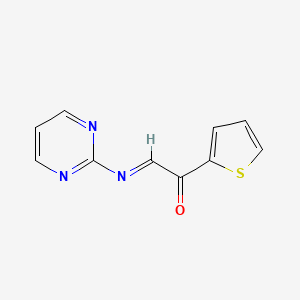

2-(Pyrimidin-2-ylimino)-1-(thiophen-2-yl)ethanone is a heterocyclic compound featuring a pyrimidine ring connected via an imino group (-NH-) to a thiophene-substituted ethanone moiety. This structure combines electron-rich aromatic systems (thiophene and pyrimidine) with a ketone functional group, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

Molecular Formula |

C10H7N3OS |

|---|---|

Molecular Weight |

217.25 g/mol |

IUPAC Name |

(2E)-2-pyrimidin-2-ylimino-1-thiophen-2-ylethanone |

InChI |

InChI=1S/C10H7N3OS/c14-8(9-3-1-6-15-9)7-13-10-11-4-2-5-12-10/h1-7H/b13-7+ |

InChI Key |

ULTBZMCRLJJJJL-NTUHNPAUSA-N |

Isomeric SMILES |

C1=CN=C(N=C1)/N=C/C(=O)C2=CC=CS2 |

Canonical SMILES |

C1=CN=C(N=C1)N=CC(=O)C2=CC=CS2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrimidin-2-ylimino)-1-(thiophen-2-YL)ethanone typically involves the condensation of pyrimidine-2-carbaldehyde with thiophene-2-ylamine under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrimidin-2-ylimino)-1-(thiophen-2-YL)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the imine group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Pyrimidin-2-ylimino)-1-(thiophen-2-YL)ethanone has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 2-(Pyrimidin-2-ylimino)-1-(thiophen-2-YL)ethanone involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural Analogues

a) 2-((4,6-Dimethylpyrimidin-2-yl)thio)-1-(thiophen-2-yl)ethan-1-one (CAS 334500-76-4)

- Structural difference: Replaces the imino (-NH-) group with a thioether (-S-) bridge.

- Synthesis: Prepared via nucleophilic substitution reactions, contrasting with the imino group’s formation through condensation or enaminone pathways .

b) 2-Phenyl-1-(pyridin-2-yl)ethanone (CAS 27049-45-2)

- Structural difference : Substitutes thiophene with phenyl and pyrimidine with pyridine.

- Implications : The pyridine ring’s basicity and phenyl’s electron-withdrawing nature alter electronic properties, affecting reactivity in cross-coupling or coordination chemistry .

c) 4-Acetyl-2-methylpyrimidine

- Structural difference: Lacks the thiophene moiety and imino group, featuring a simpler acetylated pyrimidine.

- Implications : Reduced steric hindrance and simpler electronic profile make it more suitable for crystallographic studies or as a ligand precursor .

Physicochemical Properties

| Compound | Molecular Formula | Key Functional Groups | Solubility (Predicted) | Hydrogen-Bonding Capacity |

|---|---|---|---|---|

| 2-(Pyrimidin-2-ylimino)-1-(thiophen-2-yl)ethanone | C₉H₇N₃OS | Imino, ketone, thiophene | Moderate (polar aprotic solvents) | High (imino NH) |

| Thioether analogue (CAS 334500-76-4) | C₁₀H₁₀N₂OS₂ | Thioether, ketone, pyrimidine | Low (non-polar solvents) | Low |

| 4-Acetyl-2-methylpyrimidine | C₇H₈N₂O | Ketone, pyrimidine | High (water, ethanol) | Moderate (pyrimidine N) |

Key Observations :

- The imino group in the target compound enhances solubility in polar solvents compared to the thioether analogue .

- Pyridine-phenyl derivatives exhibit higher thermal stability due to aromatic stacking interactions .

Research Findings

- Reactivity: The target compound’s imino group undergoes nucleophilic addition more readily than thioether or acetylated analogues, as shown in enaminone-based syntheses of bis-heterocycles .

- Biological activity : Pyrimidine-thiophene hybrids demonstrate superior IC₅₀ values in enzyme inhibition assays compared to phenyl-pyridine derivatives, likely due to enhanced π-π stacking with biological targets .

Biological Activity

2-(Pyrimidin-2-ylimino)-1-(thiophen-2-YL)ethanone is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of pyrimidine derivatives with thiophenes. The general synthetic route may include:

- Reagents : Pyrimidine-2-carbaldehyde and thiophen-2-ylamine.

- Conditions : The reaction is usually conducted in an organic solvent such as ethanol or DMF, often with a catalyst like piperidine.

- Yield : The product can be purified through crystallization techniques.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens, including bacteria and fungi. A study demonstrated that compounds similar to this structure showed varying degrees of antibacterial activity, with minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL against Gram-positive and Gram-negative bacteria .

Antitumor Activity

In vitro studies have shown that this compound possesses cytotoxic effects on cancer cell lines. For instance, it has been reported to inhibit the proliferation of human breast cancer cells (MCF-7), with IC50 values indicating effective dose-response relationships .

The proposed mechanism for the biological activity of this compound includes:

- Inhibition of DNA synthesis : Similar compounds have been shown to interfere with nucleic acid synthesis in microbial cells.

- Induction of apoptosis : Evidence suggests that this compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

Several studies have evaluated the biological activity of related compounds, providing insights into the efficacy and potential applications of this compound:

- Study on Antifungal Activity : A series of pyrimidine derivatives were tested for antifungal properties, revealing that modifications at the thiophene position significantly enhanced activity against Candida species .

- Antibacterial Evaluation : In a comparative study, various pyrimidine-thiophene hybrids were synthesized and tested, showing that substitutions on the pyrimidine ring could improve antibacterial potency against resistant strains .

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.